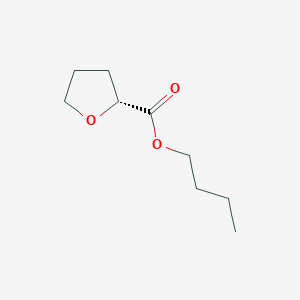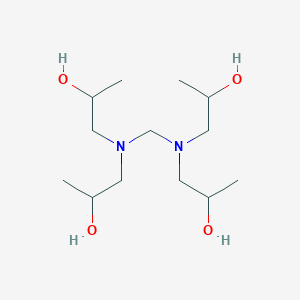![molecular formula C16H11NO2S3 B14258304 2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole CAS No. 207510-62-1](/img/structure/B14258304.png)
2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole is a complex organic compound characterized by its unique structure, which includes a nitrothiophene moiety and a benzodithiole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nitrothiophene Moiety: This step involves nitration of thiophene to introduce the nitro group.
Formation of the Penta-2,4-dien-1-ylidene Intermediate: This involves the reaction of the nitrothiophene with appropriate dienes under controlled conditions.
Cyclization to Form Benzodithiole: The final step involves cyclization reactions to form the benzodithiole core.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an efflux pump inhibitor in mycobacterial studies.
Industry: Potential use in the development of advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit efflux pumps in bacteria, thereby increasing the efficacy of antibiotics. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-[5-(5-Nitrofuran-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole: Similar structure but with a furan ring instead of thiophene.
2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-thiadiazole: Similar structure but with a thiadiazole ring instead of benzodithiole.
Uniqueness
The uniqueness of 2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole lies in its combination of a nitrothiophene moiety with a benzodithiole core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .
Propiedades
Número CAS |
207510-62-1 |
|---|---|
Fórmula molecular |
C16H11NO2S3 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
2-[5-(5-nitrothiophen-2-yl)penta-2,4-dienylidene]-1,3-benzodithiole |
InChI |
InChI=1S/C16H11NO2S3/c18-17(19)15-11-10-12(20-15)6-2-1-3-9-16-21-13-7-4-5-8-14(13)22-16/h1-11H |
Clave InChI |
LSHXXLQLJGWLNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)SC(=CC=CC=CC3=CC=C(S3)[N+](=O)[O-])S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


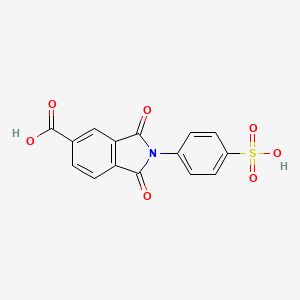
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)

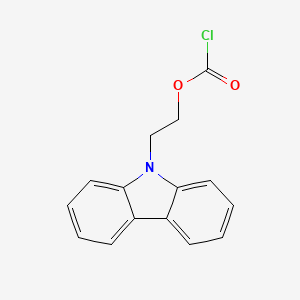
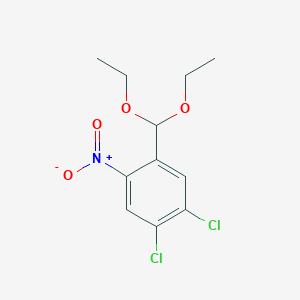
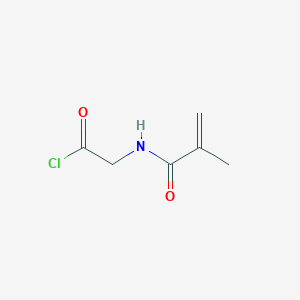
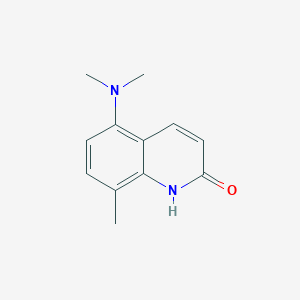

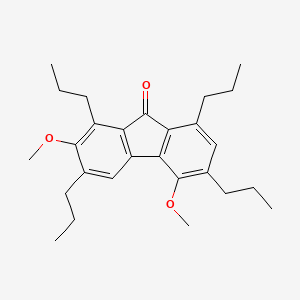

![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)

